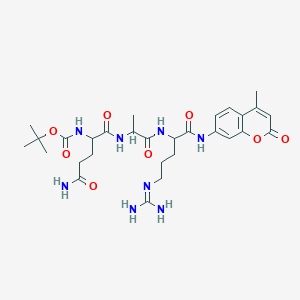

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

説明

特性

IUPAC Name |

tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSLBVXESNRILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405089 |

Source

|

| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113866-20-9 |

Source

|

| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Fluorogenic Substrate Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin: Mechanism and Application in Protease Activity Assays

Introduction

In the landscape of modern drug discovery and biochemical research, the precise quantification of protease activity is paramount. Among the arsenal of tools available to researchers, fluorogenic peptide substrates stand out for their high sensitivity and real-time monitoring capabilities. This guide provides an in-depth technical exploration of one such substrate: Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC). This synthetic tripeptide, linked to a fluorescent reporter, has become an invaluable reagent for the kinetic analysis of trypsin and trypsin-like serine proteases, including the therapeutically relevant Transmembrane Protease, Serine 2 (TMPRSS2) and Matriptase.[1][2][3]

This document will dissect the core mechanism of action of Boc-Gln-Ala-Arg-AMC, delve into the molecular basis of its substrate specificity, and provide detailed, field-proven protocols for its application in robust and reproducible enzyme activity assays. The content herein is curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the utilization of this powerful research tool.

The Core Mechanism: From Quenched Potential to Fluorescent Signal

The functionality of Boc-Gln-Ala-Arg-AMC is rooted in the principle of fluorescence quenching and dequenching. The 7-Amino-4-Methylcoumarin (AMC) moiety is an intrinsically fluorescent molecule. However, when it is covalently linked to the C-terminus of the arginine residue via an amide bond, its fluorescent properties are significantly suppressed.[4] This quenching effect is a result of the electronic influence of the peptide on the fluorophore.

The magic happens upon the introduction of a specific protease. The enzyme recognizes the Gln-Ala-Arg peptide sequence and catalyzes the hydrolysis of the amide bond between the arginine and the AMC group.[] This cleavage event liberates the free AMC molecule, which is no longer subject to the quenching effect of the peptide. The released AMC can then be excited by light at its maximum absorption wavelength, and in turn, will emit a strong fluorescent signal at a higher wavelength. The rate of this increase in fluorescence is directly proportional to the enzymatic activity, allowing for the sensitive and continuous measurement of the reaction kinetics.[4]

Caption: Enzymatic cleavage of Boc-Gln-Ala-Arg-AMC releases the fluorescent AMC group.

Molecular Basis of Specificity: A Tale of Three Pockets

The specificity of Boc-Gln-Ala-Arg-AMC for trypsin and trypsin-like proteases is dictated by the interaction of its peptide sequence with the substrate-binding pockets of the enzyme, designated as S1, S2, and S3.[6][7]

-

The S1 Pocket and the P1 Arginine: The primary determinant of specificity for this class of proteases is the S1 pocket. In trypsin and its homologs, this pocket is deep and contains a negatively charged aspartic acid residue at its base.[] This creates a strong electrostatic attraction for the positively charged side chain of the P1 arginine residue of the substrate, anchoring it in the correct orientation for catalysis.

-

The S2 and S3 Pockets: While the P1-S1 interaction is paramount, the residues at the P2 and P3 positions (Alanine and Glutamine, respectively) also contribute to the binding affinity and catalytic efficiency. The S2 pocket of many trypsin-like proteases is relatively small and hydrophobic, making the small, non-polar side chain of the P2 Alanine a favorable fit. The P3 Glutamine can form hydrogen bonds with the enzyme backbone in the S3 pocket, further stabilizing the enzyme-substrate complex. The specific amino acids lining the S2 and S3 pockets can vary between different trypsin-like proteases, which can influence their relative catalytic efficiencies for cleaving this substrate.[8]

Primary Enzymatic Targets

Boc-Gln-Ala-Arg-AMC is a versatile substrate for a range of trypsin-like serine proteases. Its primary targets include:

-

Trypsin: A well-characterized digestive serine protease, trypsin is often used as a model enzyme for studying protease activity and for validating new substrates. Boc-Gln-Ala-Arg-AMC is a highly reactive substrate for trypsin.[1]

-

Transmembrane Protease, Serine 2 (TMPRSS2): This cell surface protease is of significant interest due to its role in the activation of viral envelope proteins, including the spike protein of SARS-CoV-2.[3] The ability to accurately measure TMPRSS2 activity is crucial for the development of antiviral therapeutics.

-

Matriptase: Another type II transmembrane serine protease, matriptase is involved in epithelial tissue homeostasis and has been implicated in cancer progression.[1]

Quantitative Data and Physicochemical Properties

A thorough understanding of the substrate's properties and its kinetic relationship with its target enzymes is essential for experimental design and data interpretation.

Table 1: Physicochemical Properties of 7-Amino-4-Methylcoumarin (AMC)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [N/A] |

| Molecular Weight | 175.18 g/mol | [N/A] |

| Excitation Maximum | ~345-380 nm | [3] |

| Emission Maximum | ~440-460 nm | [3] |

Table 2: Kinetic Parameters of Boc-Gln-Ala-Arg-AMC with Target Proteases

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |

| Trypsin (bovine) | 5.99 | Not Reported | Not Reported | [9] |

| TMPRSS2 (recombinant) | ~33 | Not Reported | Not Reported | [N/A] |

| Matriptase | Not Reported | Not Reported | Not Reported | [N/A] |

Note: Specific k_cat and k_cat/K_m values for Boc-Gln-Ala-Arg-AMC are not always readily available in the literature, as many studies focus on its utility as a screening tool rather than for detailed kinetic characterization. The K_m for TMPRSS2 is an approximation based on its use in assays near this concentration.

Experimental Protocols: A Practical Guide

The following protocols provide a robust framework for the use of Boc-Gln-Ala-Arg-AMC in enzyme activity assays. These should be considered as a starting point, and optimization may be necessary for specific experimental conditions.

Protocol 1: General Trypsin Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 2x the final assay concentration). A common starting point is a 20-100 µM final concentration.

-

Enzyme Solution: Prepare a solution of trypsin in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the working substrate solution to each well of a black, flat-bottomed 96-well plate.

-

To initiate the reaction, add 50 µL of the enzyme solution to each well. For control wells, add 50 µL of Assay Buffer without the enzyme.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Protocol 2: TMPRSS2 Activity Assay for Inhibitor Screening

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

-

Substrate Stock Solution: 10 mM Boc-Gln-Ala-Arg-AMC in DMSO.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration near the K_m of TMPRSS2 for this substrate (~33 µM).

-

Enzyme Solution: Prepare a solution of recombinant TMPRSS2 in Assay Buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 5 µL) of each inhibitor dilution to the appropriate wells. For control wells, add the same volume of vehicle (e.g., DMSO diluted in Assay Buffer).

-

Add the enzyme solution (e.g., 10 µL) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the working substrate solution (e.g., 10 µL) to each well.

-

Measure the fluorescence intensity kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Caption: A generalized workflow for a protease activity assay using a fluorogenic substrate.

Conclusion

Boc-Gln-Ala-Arg-AMC is a robust and sensitive tool for the study of trypsin and trypsin-like serine proteases. Its mechanism of action, based on the enzymatic release of a highly fluorescent reporter molecule, allows for the real-time monitoring of protease activity with high precision. A clear understanding of its molecular basis of specificity and the application of well-defined experimental protocols are key to obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of Boc-Gln-Ala-Arg-AMC in a variety of research and drug discovery applications.

References

- Evnin, L. B., Vásquez, J. R., & Craik, C. S. (1990). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 87(17), 6659-6663.

- More, K., Lim, T. H., Kang, J., & Chang, D. J. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(7), 1935.

- Lu, D., Lu, D., Liu, T., & Lu, D. (2009). Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1. BMC structural biology, 9, 1-11.

- List, K., Bugge, T. H., & Szabo, R. (2006). Matriptase: potent proteolysis on the cell surface. Molecular aspects of medicine, 27(5-6), 467-483.

- Leytus, S. P., Patterson, W. L., & Mangel, W. F. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. Biochemical Journal, 215(2), 253-260.

- Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360.

- Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.

- Kawabata, S., Miura, T., Morita, T., Kato, H., Fujikawa, K., Iwanaga, S., ... & Sakakibara, S. (1988). A new type of serine protease inhibitor from Tachypleus tridentatus, which has a dual inhibition site for the proteases of the blood coagulation cascade. European Journal of Biochemistry, 172(1), 17-25.

-

PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]

- Mahoney, M., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19.

- Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical biochemistry, 70(1), 258-262.

Sources

- 1. Boc-Gln-Ala-Arg-AMC › PeptaNova [peptanova.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-Gln-Ala-Arg-AMC hydrochloride | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 6. purdue.edu [purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Protease Specificity Profile of Boc-Gln-Ala-Arg-AMC

Abstract

This technical guide provides a comprehensive analysis of the fluorogenic substrate Nα-t-Boc-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mechanism, its specific targeting of trypsin-like serine proteases, and the structural basis for this selectivity. We will explore detailed, field-proven protocols for its application in enzyme kinetics and inhibitor screening, emphasizing self-validating methodologies to ensure data integrity. Through a combination of mechanistic diagrams, quantitative data, and step-by-step workflows, this guide serves as an essential resource for leveraging Boc-Gln-Ala-Arg-AMC in biochemical and therapeutic research.

Introduction: The Role of Fluorogenic Substrates in Protease Research

Proteases are critical regulators of countless physiological and pathological processes. The ability to accurately measure their activity is fundamental to understanding their function and to the development of targeted therapeutics. Fluorogenic peptide substrates are indispensable tools in this endeavor, offering a sensitive and continuous method for monitoring enzymatic activity.[1] These substrates consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[2] In its conjugated state, the fluorescence of the AMC group is quenched.[3][4] Enzymatic cleavage of the amide bond between the C-terminal amino acid and the AMC moiety liberates the fluorophore, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to protease activity.[3]

Boc-Gln-Ala-Arg-AMC is a synthetic tripeptide substrate specifically designed to probe the activity of a distinct class of proteases: the trypsin-like serine proteases.[5][6] Its utility stems from the high specificity of its peptide sequence for this enzymatic subfamily, making it a cornerstone reagent for applications ranging from basic enzyme characterization to high-throughput screening (HTS) for novel inhibitors.[1][7]

Core Mechanism of Fluorescence Release

The functionality of Boc-Gln-Ala-Arg-AMC is predicated on a straightforward yet elegant principle of fluorescence dequenching.

-

Quenched State : In the intact substrate molecule, the AMC fluorophore is linked via an amide bond to the C-terminus of the arginine (Arg) residue. In this state, the electronic properties of the peptide backbone effectively quench the intrinsic fluorescence of the AMC group.

-

Enzymatic Recognition & Cleavage : A protease with specificity for cleaving after a basic amino acid residue recognizes the Gln-Ala-Arg sequence. The enzyme's active site catalyzes the hydrolysis of the robust amide bond between the P1 residue (Arginine) and the AMC molecule.

-

Fluorescence Emission : The cleavage event releases free AMC. This liberated molecule, when excited by light at approximately 380 nm , emits a strong fluorescent signal with a maximum at around 460 nm .[8][9] The rate of this increase in fluorescence is a direct and real-time measure of the enzyme's catalytic activity.[3]

Caption: Enzymatic cleavage of Boc-Gln-Ala-Arg-AMC and subsequent fluorescence.

The Protease Specificity Profile

The sequence Gln-Ala-Arg is not arbitrary; it is designed to exploit the well-defined substrate preferences of trypsin-like serine proteases.

The Structural Basis of Specificity: P1-S1 Interaction

The specificity of serine proteases is primarily dictated by the interaction between the substrate's amino acid residue at the P1 position (immediately N-terminal to the scissile bond) and the enzyme's S1 binding pocket.[10]

-

Trypsin-like Proteases : These enzymes, which include trypsin, tryptase, thrombin, plasmin, and tissue kallikreins, possess a deep S1 pocket.[11][12] Critically, at the base of this pocket lies a negatively charged aspartic acid residue (Asp189 in trypsin).[12][13] This creates a strong electrostatic attraction for positively charged P1 residues, such as Arginine or Lysine, anchoring the substrate in the correct orientation for catalysis. The Arginine in Boc-Gln-Ala-Arg-AMC is the key determinant for its specificity towards this class of enzymes.

-

Chymotrypsin-like Proteases : In contrast, chymotrypsin and related enzymes have a hydrophobic S1 pocket, lacking the key aspartate residue.[11][14] This structural difference means they preferentially cleave after large, hydrophobic P1 residues like Phenylalanine, Tyrosine, or Tryptophan and will not efficiently process the Boc-Gln-Ala-Arg-AMC substrate.[14]

Primary and Secondary Enzymatic Targets

While broadly classified as a substrate for trypsin-like enzymes, Boc-Gln-Ala-Arg-AMC exhibits preferential cleavage by a specific subset of proteases. The table below summarizes its known targets.

| Enzyme | Protease Class | Physiological Relevance | Notes on Reactivity |

| Trypsin | Trypsin-like Serine Protease | Digestion, zymogen activation | Potent and rapid cleavage; often used as a positive control.[5][8] |

| Tryptase (β-Tryptase) | Trypsin-like Serine Protease | Mast cell degranulation, allergic and inflammatory responses.[15][16] | A validated and commonly used substrate for measuring tryptase activity.[17] |

| TMPRSS2 | Type II Transmembrane Serine Protease | Prostate biology, viral entry (e.g., influenza, coronaviruses) | Used to assess the proteolytic activity of TMPRSS2.[8][18][19] |

| Matriptase | Type II Transmembrane Serine Protease | Epithelial integrity, cancer progression | An established substrate for determining Matriptase activity.[5] |

| Factor Xa | Trypsin-like Serine Protease | Blood coagulation cascade | The substrate is cleaved by Factor Xa, though other sequences may be more optimal.[17] |

| Kallikreins (e.g., Plasma Kallikrein) | Trypsin-like Serine Protease | Inflammation, blood pressure regulation | Can be cleaved by various kallikreins, but specificity should be confirmed.[12] |

Potential for Off-Target Activity

It is crucial for scientific integrity to acknowledge that no substrate is perfectly specific. The trypsin-like activity of the 20S proteasome can also lead to the cleavage of Arg-AMC bonds.[20] When working with complex biological samples like cell lysates, this off-target activity can confound results. Therefore, a self-validating experimental design, as described in the following sections, is not just recommended but essential.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure that the measured activity is attributable to the target of interest.

Protocol 1: Kinetic Characterization of a Purified Protease

This workflow is designed to determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of a purified trypsin-like protease.

A. Materials & Reagents

-

Purified active enzyme of interest (e.g., Trypsin, Tryptase)

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4-8.0, containing 150 mM NaCl and potentially CaCl₂ or EDTA depending on the enzyme's requirements.[8][17]

-

Dimethyl Sulfoxide (DMSO) for substrate solubilization.[8]

-

Opaque (black) 96-well microplates, suitable for fluorescence.[7]

-

Fluorescence microplate reader with excitation/emission filters for ~380 nm/460 nm.[8]

B. Reagent Preparation

-

Substrate Stock Solution (10 mM) : Dissolve the appropriate amount of Boc-Gln-Ala-Arg-AMC in 100% DMSO. For example, dissolve 6.7 mg of the hydrochloride salt (MW ~667 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.[8]

-

Enzyme Stock Solution : Prepare a concentrated stock of the purified enzyme in a suitable, stable buffer. Determine the precise protein concentration using a reliable method (e.g., BCA assay).

-

Substrate Working Solutions : On the day of the experiment, prepare a series of 2X concentrated substrate solutions in Assay Buffer. These will be diluted 1:1 in the well to achieve the final desired concentrations (e.g., ranging from 0.1 × Kₘ to 10 × Kₘ).

C. Assay Procedure

-

Enzyme Preparation : Dilute the enzyme stock to a 2X working concentration in ice-cold Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.

-

Plate Setup : To each well of the 96-well plate, add 50 µL of the appropriate solution:

-

Test Wells : 50 µL of 2X enzyme solution.

-

Substrate Control Wells : 50 µL of Assay Buffer (no enzyme).

-

-

Pre-incubation : Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[8]

-

Reaction Initiation : Add 50 µL of a 2X substrate working solution to each well to initiate the reaction (final volume = 100 µL).

-

Kinetic Measurement : Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

D. Data Analysis

-

For each substrate concentration, subtract the rate of fluorescence increase in the "Substrate Control" wells (autohydrolysis) from the rate in the "Test Wells".

-

Convert the rate (RFU/min) to M/min using a standard curve generated with free AMC.

-

Plot the initial reaction velocity (V₀) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Caption: Workflow for an in vitro protease kinetic assay.

Protocol 2: Validating Specificity with Protease Inhibitors

This protocol is the self-validating step, essential for confirming that the observed activity in a complex sample (or with a purified enzyme) is from the intended target. The principle is to demonstrate that a known, specific inhibitor of the target protease abolishes the signal.[21][22]

A. Additional Materials

-

Specific protease inhibitor(s) for the suspected enzyme(s) (e.g., Aprotinin for trypsin, specific inhibitors for other targets).[23]

-

Non-specific or irrelevant inhibitor (as a negative control).

-

Complex biological sample (e.g., cell lysate) or purified enzyme.

B. Assay Procedure

-

Plate Setup : To each well of a 96-well plate, add the following in a 50 µL volume:

-

Test Wells : Enzyme/lysate + specific inhibitor (at various concentrations).

-

Positive Control : Enzyme/lysate + vehicle (e.g., DMSO or buffer).

-

Negative Control : Enzyme/lysate + non-specific inhibitor.

-

Blank : Assay buffer only.

-

-

Inhibitor Pre-incubation : Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add 50 µL of 2X Boc-Gln-Ala-Arg-AMC solution to all wells. The substrate concentration should ideally be at or near the Kₘ value for the target enzyme.

-

Kinetic Measurement : Immediately measure fluorescence as described in Protocol 1.

C. Data Analysis

-

Calculate the reaction rate for each condition.

-

Normalize the data by setting the rate of the "Positive Control" (enzyme without inhibitor) to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value. A potent IC₅₀ for the specific inhibitor validates that the target enzyme is responsible for substrate cleavage.

Caption: Logical workflow for validating protease activity using a specific inhibitor.

Conclusion

The Boc-Gln-Ala-Arg-AMC fluorogenic substrate is a powerful and reliable tool for the specific detection and quantification of trypsin-like serine proteases. Its design masterfully exploits the conserved structural features of the S1 binding pocket in this enzyme family. However, its power is only fully realized when employed within a rigorous and self-validating experimental framework. By combining robust kinetic analysis with targeted inhibitor studies, researchers can achieve high confidence in their results, ensuring that the observed activity is correctly attributed. This approach transforms a simple reporter substrate into a precise instrument for dissecting complex biological pathways and accelerating the discovery of novel therapeutic agents.

References

- Benchchem. (n.d.). A Technical Guide to the Fluorogenic Substrate Boc-Glu(OBzl)-Gly-Arg-AMC: Mechanism and Application in Protease Activity Assays.

- Benchchem. (n.d.). The Mechanism of Action of Gly-Pro-AMC: A Technical Guide.

-

Wikipedia. (2024). Serine protease. Retrieved from [Link]

-

Jiang, L., et al. (2006). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 90(5), 1499-1509. Available at: [Link]

-

Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. Available at: [Link]

-

Perona, J. J., & Craik, C. S. (1997). Surface loops of trypsin-like serine proteases as determinants of function. Journal of Biological Chemistry, 272(48), 29987-29990. Available at: [Link]

- Benchchem. (n.d.). The Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC: A Technical Guide for Cell Biology Research.

-

University of Wisconsin-Stout. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

-

Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

-

ACS Chemical Biology. (2022). A Simple, Quick, and Scalable Route to Fluorogenic Ubiquitin and Ubiquitin-Like Protein Substrates for Assessing Activities of Deubiquitinases and Ubiquitin-Like Protein-Specific Proteases. ACS Chemical Biology. Available at: [Link]

-

Chem-Impex International. (n.d.). Boc-Gln-Ala-Arg-AMC·HCl. Retrieved from [Link]

-

PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]

-

Wang, L., et al. (2015). A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase. PLoS ONE, 10(7), e0132560. Available at: [Link]

-

van der Linden, L., et al. (2014). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. Antiviral Research, 107, 55-62. Available at: [Link]

-

UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

-

LePage, K. T., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological Procedures Online, 10, 1-13. Available at: [Link]

-

van der Hoorn, R. A. L. (2021). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany, 72(19), 6539-6550. Available at: [Link]

-

G-Biosciences. (2013). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

-

PeptaNova. (n.d.). Boc-Gln-Arg-Arg-AMC. Retrieved from [Link]

-

ResearchGate. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer? Retrieved from [Link]

-

Medscape. (2023). Serum Tryptase: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

-

The EDS Clinic. (2024). Tryptase Test for SM, MCAS, and HaT. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Gln-Ala-Arg-AMC › PeptaNova [peptanova.de]

- 6. Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin 95 113866-20-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Gln-Ala-Arg-AMC hydrochloride | TargetMol [targetmol.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. purdue.edu [purdue.edu]

- 11. Serine protease - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Tryptase Test for SM, MCAS, and HaT | The EDS Clinic [eds.clinic]

- 17. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. ubpbio.com [ubpbio.com]

- 21. academic.oup.com [academic.oup.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. researchgate.net [researchgate.net]

Topic: Excitation and Emission Spectra for Cleaved AMC from Boc-QAR-AMC

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), focusing on the spectral characterization of its cleavage product, 7-amino-4-methylcoumarin (AMC). As a Senior Application Scientist, this document synthesizes foundational principles of fluorescence spectroscopy with field-proven methodologies to empower researchers in designing robust and reliable protease assays. We will explore the mechanism of fluorescence dequenching, provide detailed protocols for determining the excitation and emission spectra of liberated AMC, and discuss critical experimental variables that influence spectral properties. The guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and fostering a deeper understanding of the assay system.

Introduction: The Power of Fluorogenic Substrates in Protease Research

The study of proteases—enzymes that catalyze the breakdown of proteins—is fundamental to understanding numerous physiological and pathological processes. Fluorogenic substrates are indispensable tools in this field, offering a sensitive and continuous method for measuring enzyme activity.[1] These molecules are cleverly designed to be non-fluorescent or poorly fluorescent until acted upon by a specific enzyme.[2]

The 7-amino-4-methylcoumarin (AMC) system is a cornerstone of fluorogenic assay design.[3][4] In its conjugated form, where AMC is linked via an amide bond to a peptide, its fluorescence is quenched.[4] Enzymatic hydrolysis of this bond liberates free AMC, a highly fluorescent molecule, resulting in a quantifiable increase in signal that is directly proportional to enzyme activity.[2][5]

The substrate Boc-QAR-AMC is a specific peptide sequence (Gln-Ala-Arg) linked to AMC, designed for assaying various serine proteases such as trypsin, matriptase, and prostasin.[6][7] Understanding the precise spectral properties of the liberated AMC is paramount for optimizing assay sensitivity, minimizing background interference, and ensuring data accuracy.

The Core Mechanism: From Quenched Substrate to Fluorescent Signal

The utility of Boc-QAR-AMC hinges on a straightforward yet elegant mechanism of fluorescence dequenching.

-

The Substrate (Boc-QAR-AMC): The intact molecule consists of the peptide sequence Gln-Ala-Arg, with a tert-Butoxycarbonyl (Boc) protecting group at the N-terminus and the AMC fluorophore at the C-terminus. In this state, the electronic properties of the amide bond linking Arginine to AMC effectively quench the fluorescence of the coumarin moiety.

-

Enzymatic Recognition & Cleavage: A target protease recognizes the specific peptide sequence (e.g., Arg at the P1 position for trypsin-like proteases). It then catalyzes the hydrolysis of the scissile amide bond between the C-terminal Arginine and the amino group of AMC.

-

Signal Generation (Free AMC): The cleavage event releases AMC as an independent molecule. Freed from the quenching effect of the peptide, the AMC molecule can now be efficiently excited and will emit a strong blue fluorescence.[4][8]

This enzymatic reaction and subsequent signal generation can be visualized as follows:

Caption: Enzymatic cleavage of Boc-QAR-AMC by a target protease.

Spectroscopic Properties of Liberated 7-Amino-4-methylcoumarin (AMC)

Once liberated, AMC exhibits distinct excitation and emission spectra. The excitation spectrum shows the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light it emits as it returns to the ground state.

The spectral maxima for AMC can vary slightly depending on environmental factors such as solvent and pH.[5][9] However, the generally accepted values provide a critical starting point for instrument setup and assay development.

Data Presentation: Spectroscopic Profile of Free AMC

| Property | Value Range | Typical Assay Wavelengths | Source(s) |

| Excitation Maximum (λex) | 341 - 351 nm | 360 - 380 nm | [5][10][11][12] |

| Emission Maximum (λem) | 430 - 445 nm | 440 - 460 nm | [4][10][11][13] |

Expertise & Experience: While the peak excitation is around 345 nm, many established protocols use excitation wavelengths of 360 nm or even 380 nm.[3][13][14] This is a practical choice driven by several factors. First, it ensures a larger Stokes shift (the separation between excitation and emission maxima), which reduces signal overlap and background from scattered excitation light. Second, it aligns well with the output of common light sources in plate readers, such as mercury arc lamps which have a strong emission line at 366 nm.[12]

Experimental Protocol: Determining Excitation and Emission Spectra

This protocol provides a self-validating system for empirically determining the spectral properties of AMC cleaved from Boc-QAR-AMC in your specific experimental buffer. This is crucial for maximizing signal-to-noise and confirming assay integrity.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining the excitation and emission spectra of AMC.

Step-by-Step Methodology

Materials:

-

Target Protease (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)[5]

-

Free 7-Amino-4-methylcoumarin (for standard curve, optional but recommended)[18]

Procedure:

-

Reagent Preparation:

-

Enzymatic Cleavage Reaction (to generate free AMC):

-

Trustworthiness: To ensure the signal is from fully cleaved substrate, set up a reaction designed for completion.

-

In a microcentrifuge tube, add assay buffer.

-

Add the Boc-QAR-AMC stock solution to a final concentration where the resulting AMC will give a strong signal (e.g., 10-50 µM).

-

Add a sufficient concentration of the protease to ensure complete cleavage of the substrate within a reasonable timeframe (e.g., 30-60 minutes).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Control: Prepare a "no-enzyme" control containing only the substrate in buffer to ensure there is no significant autohydrolysis.[18]

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.[17]

-

Use a quartz cuvette for all measurements.

-

Blank the instrument using the assay buffer alone.

-

-

Excitation Spectrum Measurement:

-

Transfer the completed reaction mixture to the cuvette.

-

Set the emission monochromator to the expected emission maximum of AMC (~440 nm).[20]

-

Scan the excitation wavelengths from approximately 300 nm to 420 nm.

-

The resulting plot is the excitation spectrum. Identify the wavelength that gives the highest fluorescence intensity; this is your experimental excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λex value you just determined in the previous step.

-

Scan the emission wavelengths from approximately 400 nm to 550 nm.

-

The resulting plot is the emission spectrum. Identify the wavelength with the highest intensity; this is your experimental emission maximum (λem).

-

Critical Factors Influencing AMC Fluorescence

The spectral properties and quantum yield of AMC are not immutable; they are sensitive to the local environment.[9] Awareness of these factors is crucial for assay reproducibility and troubleshooting.

-

pH: The fluorescence of free AMC is relatively stable across a broad pH range of approximately 3 to 11.[21] However, highly acidic (pH < 2) or highly alkaline (pH > 11) conditions can significantly quench its fluorescence.[21] Therefore, it is critical to select an assay buffer with a pH that is optimal for enzyme activity while remaining within the stable fluorescence range for AMC.

-

Solvent Polarity: Solvents can induce solvatochromic shifts in the emission spectrum.[9] Increasing solvent polarity typically causes a "red shift" (a shift to longer wavelengths).[9][22] While stock solutions are prepared in organic solvents like DMSO, the final assay is almost always conducted in an aqueous buffer, and it is the properties within this final buffer that are most relevant.

-

Temperature: Temperature can have a dual effect. It directly influences the rate of the enzymatic reaction, but it can also affect fluorescence intensity. Generally, increasing temperature can lead to a decrease in fluorescence intensity due to thermal quenching.[23] For kinetic assays, maintaining a constant and controlled temperature is essential for reliable results.[16]

-

Inner Filter Effect: At high concentrations of the fluorophore, the absorbance of the solution can become so high that it attenuates the excitation light, leading to a non-linear relationship between concentration and fluorescence. This is known as the inner filter effect.[17] It is a primary reason why assays should be run at substrate concentrations where the absorbance is low (typically < 0.1).

Conclusion

The Boc-QAR-AMC substrate is a powerful tool for the kinetic analysis of specific proteases. A thorough understanding of the underlying principles of fluorescence dequenching and the spectral characteristics of the liberated AMC reporter molecule is fundamental to its effective use. By empirically determining the excitation and emission spectra under actual assay conditions, researchers can optimize instrument settings, maximize sensitivity, and ensure the generation of high-quality, reproducible data. The protocols and insights provided in this guide serve as a robust framework for both novice and experienced scientists to harness the full potential of AMC-based fluorogenic assays in their research and drug development endeavors.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

Ibar-Corcuera, R., et al. (2019). Apparent kinetic parameters for the proteolysis of Boc-QAR-AMC by Der p 1 in the presence of GSTpi, using GSH and L-Cys as alternative reducing agents. ResearchGate. Retrieved from [Link]

-

de Kort, M., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 649-661. Retrieved from [Link]

-

South Bay Bio. (n.d.). Proteosome-Substrates. South Bay Bio. Retrieved from [Link]

-

R&D Systems. (n.d.). Boc-QAR-AMC Fluorogenic Peptide Substrate. R&D Systems, a Bio-Techne Brand. Retrieved from [Link]

-

Insausti, M., et al. (2012). Review of Fluorescence Spectroscopy in Environmental Quality Applications. Applied Spectroscopy Reviews, 47(7), 517-553. Retrieved from [Link]

-

Shringarpure, R., et al. (2012). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 53(Suppl 1), S100. Retrieved from [Link]

-

Radley, E. (2021, August 12). What is the suitable pH range for assays using Ubiquitin-AMC?. ResearchGate. Retrieved from [Link]

-

Jasco Spain. (n.d.). Spectrofluorometers. Jasco Spain. Retrieved from [Link]

-

UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). UBPBio. Retrieved from [Link]

-

Chen, S., et al. (2018). Optical data of 7-diethylamino-4-methylcoumarin and IZCM-1 in different solvents. ResearchGate. Retrieved from [Link]

-

Flow Cytometry Core Facility. (n.d.). It's All About the Buffer. Retrieved from [Link]

-

Jasco Global. (n.d.). Application eBook - Fluorescence spectroscopy. Jasco Global. Retrieved from [Link]

-

LifeTein. (n.d.). Boc-QAR-AMC [LT2531]. LifeTein. Retrieved from [Link]

-

Fraser, B. J., et al. (2024). Structural basis of TMPRSS11D specificity and autocleavage activation. bioRxiv. Retrieved from [Link]

-

Insausti, M., et al. (2009). The environmental effect on the fluorescence intensity in solution. An analytical model. Analyst, 134(10), 2115-2124. Retrieved from [Link]

-

Pouton, C. W. (2001). Factors That Affect Fluorescein Analysis. Defence Technical Information Center. Retrieved from [Link]

-

Shiryaev, S. A., et al. (2009). Substrate Cleavage Analysis of Furin and Related Proprotein Convertases. Journal of Biological Chemistry, 284(21), 14313–14322. Retrieved from [Link]

-

Mears, K. S., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. International Journal of Molecular Sciences, 24(24), 17208. Retrieved from [Link]

-

Chen, J., et al. (2023). Technical note: Chemical composition and source identification of fluorescent components in atmospheric water-soluble brown carbon by excitation–emission matrix spectroscopy with parallel factor analysis – potential limitations and applications. Atmospheric Chemistry and Physics, 23(4), 2535–2554. Retrieved from [Link]

-

Dong, J. (2021, October 1). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. Spectroscopy. Retrieved from [Link]

-

de Laat, B., et al. (2014). Fluorogenic Peptide‐Based Substrates for Monitoring Thrombin Activity. ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biocompare.com [biocompare.com]

- 7. lifetein.com [lifetein.com]

- 8. chempep.com [chempep.com]

- 9. Review of Fluorescence Spectroscopy in Environmental Quality Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. FAQ – frequently asked questions - Bachem [bachem.com]

- 14. ubpbio.com [ubpbio.com]

- 15. rndsystems.com [rndsystems.com]

- 16. jasco.hu [jasco.hu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jasco-spain.com [jasco-spain.com]

- 20. jasco-global.com [jasco-global.com]

- 21. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]

- 23. apps.dtic.mil [apps.dtic.mil]

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC): Structural Profiling and Fluorogenic Assay Methodologies

Executive Summary

In the landscape of drug discovery and enzymology, the precise quantification of protease activity is paramount. Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (commonly abbreviated as Boc-QAR-AMC) serves as a gold-standard fluorogenic substrate for evaluating the catalytic efficiency of trypsin and trypsin-like serine proteases, including the transmembrane protease serine 2 (TMPRSS2) [[1]](). This technical whitepaper dissects the chemical architecture, mechanistic causality, and validated experimental workflows associated with Boc-QAR-AMC, providing researchers with a robust framework for high-throughput screening and kinetic profiling.

Chemical Structure and Physicochemical Profiling

The utility of Boc-QAR-AMC is entirely dictated by its tripartite molecular architecture. Each moiety is engineered to fulfill a specific biochemical function:

-

The Protecting Group (Boc): The N-terminal tert-butyloxycarbonyl (Boc) group shields the peptide from non-specific degradation by ubiquitous aminopeptidases. This ensures that any observed cleavage is strictly the result of endopeptidase activity.

-

The Recognition Motif (Gln-Ala-Arg): Serine proteases like trypsin exhibit stringent specificity for basic amino acids at the P1 position of their substrates. The presence of Arginine (Arg) directly adjacent to the cleavage site ensures high-affinity binding to the enzyme's negatively charged S1 specificity pocket 2.

-

The Fluorophore (AMC): 7-Amino-4-methylcoumarin is covalently linked to the carboxyl group of Arginine via an amide bond. In its conjugated state, the fluorescence of the coumarin ring is heavily quenched.

Quantitative Chemical Data

The following table summarizes the core physicochemical properties of the substrate in both its free base and hydrochloride salt forms:

| Property | Free Base Form | Hydrochloride (HCl) Salt Form |

| CAS Number | 113866-20-9 [[2]]() | 201849-55-0 3 |

| Molecular Formula | C₂₉H₄₂N₈O₈ 4 | C₂₉H₄₃ClN₈O₈ 5 |

| Molecular Weight | 630.7 g/mol 4 | 667.15 g/mol 6 |

| Storage Conditions | -20°C (up to 1 month) to -80°C (up to 6 months) 7 | -20°C to -80°C (Desiccated, protected from light) |

| Solubility | Soluble in DMSO and DMF 1 | Soluble in DMSO |

Mechanistic Action & Enzyme Kinetics

The causality behind the substrate's utility lies in the photophysical properties of the AMC leaving group. When conjugated to the peptide via an amide bond, the electron-withdrawing nature of the carbonyl group disrupts the electron delocalization across the coumarin ring, effectively quenching its fluorescence.

Upon recognition by a target enzyme (e.g., TMPRSS2), the catalytic triad (His-Asp-Ser) executes a nucleophilic attack on the Arg-AMC amide bond. This hydrolysis liberates the free 7-amino-4-methylcoumarin molecule. The restoration of the primary amine allows for full electronic conjugation across the bicyclic ring, resulting in a massive increase in fluorescence intensity when excited at 380 nm, emitting at 460 nm [[1]]().

Proteolytic cleavage of Boc-QAR-AMC yielding the highly fluorescent free AMC molecule.

Experimental Protocol: Self-Validating Fluorogenic Assay

To ensure scientific integrity and reproducible kinetics, the assay must be structured as a self-validating system. The following protocol outlines the methodology for assessing TMPRSS2 or Trypsin activity, incorporating critical controls to account for auto-hydrolysis and background fluorescence.

A. Reagent Preparation

-

Substrate Stock (10 mM): Dissolve Boc-QAR-AMC in anhydrous Dimethyl Sulfoxide (DMSO) 1. Causality: AMC-conjugated peptides are highly hydrophobic. Attempting to create primary stocks in aqueous buffers will result in micro-precipitates, leading to erratic kinetic readouts and artificially low Vmax values.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Causality: Maintaining a physiological pH is critical, as the catalytic histidine residue in the enzyme's active site must remain unprotonated to accept a proton from the catalytic serine during the nucleophilic attack.

B. Step-by-Step Methodology

-

Prepare the Plate: Use a black, flat-bottom 96-well or 384-well microplate. Black plates are mandatory to prevent optical cross-talk between adjacent wells during fluorescence reading.

-

Establish Controls:

-

Blank Control: 90 µL Assay Buffer + 10 µL Substrate Working Solution. (Validates baseline stability and measures spontaneous hydrolysis).

-

Positive Control: 80 µL Assay Buffer + 10 µL Enzyme + 10 µL Substrate.

-

Inhibitor Control: 70 µL Assay Buffer + 10 µL known inhibitor (e.g., Camostat) + 10 µL Enzyme + 10 µL Substrate. (Proves the signal is specifically driven by the target enzyme).

-

-

Substrate Addition: Dilute the 10 mM stock into the assay buffer to achieve a final well concentration of 10–50 µM 1. Keep the final DMSO concentration below 1% to prevent enzyme denaturation.

-

Incubation & Kinetic Reading: Incubate the plate at 37°C. Immediately begin reading fluorescence dynamically (kinetic mode) using a microplate reader set to Excitation: 380 nm and Emission: 460 nm 1. Record measurements every 1-2 minutes for 30-60 minutes.

Step-by-step fluorogenic assay workflow for Boc-QAR-AMC.

C. Data Interpretation

Extract the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. By plotting V0 against varying substrate concentrations, researchers can calculate the Michaelis-Menten constant ( Km ) and the maximum velocity ( Vmax ). For drug discovery applications, plotting the fractional activity against log[Inhibitor] allows for the precise determination of IC50 values.

References

-

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin | C29H42N8O8 | CID 25108626 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Boc-Gln-Ala-Arg-AMC HCl | C29H43ClN8O8 | CID 87167928 Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Boc-Gln-Ala-Arg-AMC hydrochloride | TargetMol [targetmol.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin | C29H42N8O8 | CID 25108626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Gln-Ala-Arg-AMC HCl | C29H43ClN8O8 | CID 87167928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Enzyme Kinetics and Michaelis-Menten Constants for Boc-Gln-Ala-Arg-AMC

Introduction: The Role of Fluorogenic Substrates in Protease Profiling

In the landscape of modern drug discovery and enzymology, accurately mapping the kinetic profile of serine proteases is critical. Proteases such as Transmembrane Protease Serine 2 (TMPRSS2), matriptase, and trypsin play central roles in viral entry (e.g., SARS-CoV-2), tumor metastasis, and digestive physiology.

Boc-Gln-Ala-Arg-AMC (tert-butyloxycarbonyl-glutaminyl-alanyl-arginyl-7-amino-4-methylcoumarin) has emerged as a premier fluorogenic peptide substrate for evaluating trypsin-like serine protease activity. By mimicking the natural cleavage motifs of these enzymes, this substrate allows researchers to perform highly sensitive, continuous-rate kinetic assays, derive precise Michaelis-Menten constants ( Km , kcat ), and execute High-Throughput Screening (HTS) for novel inhibitors.

This technical guide provides an in-depth analysis of the kinetic properties of Boc-Gln-Ala-Arg-AMC, detailing the causality behind experimental design, data analysis, and self-validating assay protocols.

Mechanistic Principles of AMC-Based Cleavage

The utility of Boc-Gln-Ala-Arg-AMC relies on the photophysical properties of the 7-amino-4-methylcoumarin (AMC) leaving group.

When covalently bound to the carboxyl group of the arginine (Arg) residue via an amide bond, the fluorescence of the AMC moiety is heavily quenched. Trypsin-like serine proteases recognize the Gln-Ala-Arg sequence (the P3-P2-P1 residues) and specifically hydrolyze the scissile amide bond immediately C-terminal to the P1 Arginine. This hydrolysis releases free AMC into the solution.

Free AMC is highly fluorescent, exhibiting a large Stokes shift with an excitation maximum at ~340–380 nm and an emission maximum at ~440–460 nm. This large shift is experimentally advantageous as it minimizes background auto-fluorescence from screening compounds or biological lysates.

Figure 1: Proteolytic cleavage mechanism of Boc-Gln-Ala-Arg-AMC by serine proteases yielding fluorescent AMC.

Kinetic Profiling: Michaelis-Menten Constants

The interaction between a protease and Boc-Gln-Ala-Arg-AMC is defined by the Michaelis-Menten kinetic model. The two most critical parameters are:

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of its maximum ( Vmax ). It provides an inverse measure of the substrate's affinity for the enzyme active site.

-

kcat (Turnover Number): The maximum number of substrate molecules converted to product per active site per unit time.

-

kcat/Km (Catalytic Efficiency): The ultimate measure of enzyme specificity and efficiency.

Boc-Gln-Ala-Arg-AMC is highly versatile, but its kinetic constants vary significantly depending on the specific architecture of the protease's S1-S3 binding pockets. For instance, recombinant human TMPRSS2 cleaves this substrate with a Km of ~200 µM and a high catalytic efficiency of 9.0×104 M−1s−1 1. Interestingly, it is also cleaved by the dust mite cysteine protease Der p 1, albeit with lower efficiency 2.

Table 1: Comparative Kinetic Parameters for Boc-Gln-Ala-Arg-AMC

| Enzyme / Protease | Km ( μ M) | kcat ( s−1 ) | kcat/Km ( M−1s−1 ) | Primary Application |

| Human TMPRSS2 | 200 ± 80 | 18 ± 4 | 9.0×104 | Viral entry inhibition assays (e.g., SARS-CoV-2) |

| Mouse Matriptase | 4.88 | N/A | 6.85×103 | Oncology and metastasis research |

| Der p 1 (Cysteine) | 280 | 1.3 | 4.6×103 | Allergy and immunology profiling |

| Trypsin (Control) | ~15 - 20 | Varies | >1.0×105 | Pancreatic function & assay standardization |

(Data synthesized from authoritative biochemical profiling studies 1, 2, 3.)

Experimental Methodology: Self-Validating Continuous Assay

To ensure scientific integrity, kinetic assays must be designed as self-validating systems. Continuous monitoring is strictly preferred over endpoint assays because it allows for the verification of reaction linearity and the accurate determination of initial velocity ( V0 ) before substrate depletion or product inhibition skews the data.

Reagent and Buffer Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.

-

Causality: Serine proteases require a slightly alkaline pH (7.5–8.5) to maintain the deprotonated state of the catalytic triad histidine. NaCl maintains physiological ionic strength to prevent non-specific protein aggregation, while Tween-20 (a non-ionic detergent) prevents the enzyme from adsorbing to the hydrophobic walls of the microplate 4.

-

-

Substrate Stock: Dissolve Boc-Gln-Ala-Arg-AMC in 100% anhydrous DMSO to a concentration of 10 mM.

-

Causality: The substrate is highly hydrophobic. However, the final concentration of DMSO in the assay well must be kept strictly below 5% (ideally <2%). Higher organic solvent concentrations strip the hydration shell from the enzyme, leading to denaturation and artificially lowered kcat .

-

Step-by-Step Protocol (384-Well Format)

-

System Calibration: Prepare a standard curve using free AMC (0.1 µM to 10 µM) in the Assay Buffer to convert Relative Fluorescence Units (RFU) to molar product concentrations.

-

Enzyme Dispensing: Add 15 µL of recombinant enzyme (e.g., 1–10 nM final concentration) diluted in Assay Buffer to a black, flat-bottom 384-well microplate.

-

Control Assembly (Self-Validation):

-

Positive Control: Enzyme + Buffer.

-

Negative Control (NEC): Buffer only (to measure spontaneous substrate auto-hydrolysis).

-

Reference Control: Enzyme + known inhibitor (e.g., 10 µM Camostat mesylate for TMPRSS2) to validate assay responsiveness.

-

-

Reaction Initiation: Add 10 µL of Boc-Gln-Ala-Arg-AMC substrate (titrated from 1 µM to 500 µM for Km determination) to all wells.

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: 360 nm / Em: 460 nm) every 30 seconds for 30–60 minutes at 25°C or 37°C.

Figure 2: High-throughput screening workflow for protease kinetics and inhibitor profiling.

Data Analysis and Quality Control

Deriving Initial Velocity ( V0 )

Extract the linear portion of the progress curve (typically the first 5–10% of substrate conversion). Calculate the slope ( ΔRFU/Δt ) and use the AMC standard curve to convert this to μM/s . Subtract the slope of the No-Enzyme Control (NEC) to account for background hydrolysis.

Non-Linear Regression

Do not rely on outdated Lineweaver-Burk plots, which disproportionately weight errors at low substrate concentrations. Instead, plot V0 against substrate concentration [S] and fit the data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

V0=Km+[S]Vmax×[S]

Once Vmax is identified, calculate kcat using the total active enzyme concentration [E]t :

kcat=[E]tVmaxAssay Robustness (Z'-Factor)

For High-Throughput Screening applications (e.g., searching for COVID-19 antivirals targeting TMPRSS2), the assay's statistical reliability must be validated using the Z'-factor:

Z′=1−∣μpos−μneg∣3(σpos+σneg)

Where σ is the standard deviation and μ is the mean of the positive (uninhibited enzyme) and negative (fully inhibited or no-enzyme) controls. A robust Boc-Gln-Ala-Arg-AMC assay should consistently yield a Z′>0.6 4.

References

-

Structure, activity and inhibition of human TMPRSS2, a protease implicated in SARS-CoV-2 activation. bioRxiv. Available at: [Link]

-

A sensitive fluorescent assay for measuring the cysteine protease activity of Der p 1, a major allergen from the dust mite Dermatophagoides pteronyssinus. PMC / Molecular Pathology. Available at:[Link]

-

Polyserase-I, a human polyprotease with the ability to generate independent serine protease domains from a single translation product. PNAS. Available at: [Link]

-

An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Publications. Available at:[Link]

-

Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC. Available at:[Link]

Sources

- 1. Structure, activity and inhibition of human TMPRSS2, a protease implicated in SARS-CoV-2 activation | bioRxiv [biorxiv.org]

- 2. A sensitive fluorescent assay for measuring the cysteine protease activity of Der p 1, a major allergen from the dust mite Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to Identifying Target Serine Proteases for Boc-Gln-Ala-Arg-AMC

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively identify and characterize serine proteases that are targeted by the fluorogenic substrate Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-Gln-Ala-Arg-AMC). This document moves beyond a simple recitation of protocols to offer in-depth scientific context, validated experimental designs, and the rationale behind key procedural steps.

Foundational Principles: Understanding the Tool and the Target

Boc-Gln-Ala-Arg-AMC is a synthetic peptide substrate designed for the sensitive detection of specific serine proteases. Its utility is rooted in the fundamental principles of enzyme kinetics and fluorescence resonance energy transfer (FRET).

The Substrate: A Closer Look at Boc-Gln-Ala-Arg-AMC

The structure of Boc-Gln-Ala-Arg-AMC is key to its function. It consists of a four-part assembly:

-

Boc (tert-Butyloxycarbonyl) Group: An N-terminal protecting group that prevents non-specific degradation by exopeptidases, thereby enhancing the substrate's specificity for endopeptidases.

-

Peptide Sequence (Gln-Ala-Arg): This tripeptide sequence is the recognition motif for the target protease. Serine proteases exhibit a high degree of specificity, and the Gln-Ala-Arg sequence is preferentially recognized and cleaved by a subset of these enzymes, particularly those with trypsin-like activity that cleave after basic amino acid residues such as Arginine (Arg).

-

Scissile Bond: The amide bond between the C-terminal Arginine and the 7-Amino-4-Methylcoumarin (AMC) group is the site of enzymatic cleavage.

-

AMC (7-Amino-4-Methylcoumarin): A fluorophore that, when attached to the peptide, is in a quenched state and exhibits minimal fluorescence.

The Target: Serine Proteases

Serine proteases are a large and diverse family of enzymes characterized by the presence of a highly reactive serine residue in their active site.[1] They play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, immunity, and cancer. The substrate specificity of a serine protease is largely determined by the nature of its S1 binding pocket, which accommodates the side chain of the amino acid residue at the P1 position of the substrate (the residue immediately preceding the cleavage site). For trypsin-like serine proteases, the S1 pocket is typically deep and contains an acidic residue (e.g., Aspartate) at its base, which favors the binding of positively charged residues like Arginine or Lysine.[1]

The Mechanism of Detection: From Quenched to Fluorescent

The assay principle is elegantly simple. In the intact substrate, the AMC fluorophore is sterically hindered and its fluorescence is quenched. Upon incubation with a target serine protease, the enzyme recognizes and binds to the Gln-Ala-Arg sequence and catalyzes the hydrolysis of the Arg-AMC amide bond. This cleavage event liberates the free AMC molecule, which, upon excitation with light at approximately 380 nm, emits a strong fluorescent signal at around 460 nm.[2] The rate of this increase in fluorescence is directly proportional to the enzymatic activity.

Identified and Potential Serine Protease Targets

Boc-Gln-Ala-Arg-AMC is a well-established substrate for several key serine proteases:

-

Trypsin: A digestive serine protease produced in the pancreas, it is a classic example of a trypsin-like protease and serves as a positive control in many assays using this substrate.[2][3][4][5][6][7][8]

-

TMPRSS2 (Transmembrane Protease, Serine 2): A type II transmembrane serine protease that is critically involved in the entry of various viruses, including influenza virus and coronaviruses like SARS-CoV-2, into host cells.[2][3][4][5][6][7][8] It is also implicated in prostate cancer progression.

-

Matriptase (ST14): Another type II transmembrane serine protease that plays a crucial role in epithelial barrier function, and its dysregulation is linked to cancer.[9]

-

Prostasin (PRSS8): A GPI-anchored serine protease involved in the regulation of sodium balance in the kidneys and also implicated in cancer.

Due to its preference for cleavage after Arginine, other potential targets for Boc-Gln-Ala-Arg-AMC include a range of trypsin-like serine proteases involved in coagulation and fibrinolysis, such as thrombin, plasmin, and urokinase.

Experimental Design and Protocols

The identification and characterization of serine proteases that cleave Boc-Gln-Ala-Arg-AMC can be approached through a series of well-defined experiments.

Initial Screening for Proteolytic Activity

This initial experiment aims to determine if a biological sample (e.g., cell lysate, tissue homogenate, or purified protein fraction) contains proteases capable of cleaving Boc-Gln-Ala-Arg-AMC.

Workflow for Initial Activity Screening

Caption: Workflow for initial screening of proteolytic activity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl. The optimal pH may vary depending on the specific protease and should be determined empirically.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C, protected from light.[3]

-

Substrate Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration).

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of the 2X Substrate Working Solution to each well.

-

Add 50 µL of the biological sample (e.g., cell lysate diluted in Assay Buffer) to each well to initiate the reaction. Include a buffer-only control (blank) and a positive control (e.g., purified trypsin).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 60 seconds (Excitation: ~380 nm, Emission: ~460 nm).

-

Subtract the background fluorescence from the blank wells.

-

Plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Inhibitor Profiling to Characterize the Protease Class

Once activity is confirmed, the class of the responsible protease can be investigated using a panel of well-characterized protease inhibitors.

Table 1: Panel of Inhibitors for Protease Class Identification

| Inhibitor | Target Protease Class | Typical Working Concentration |

| Aprotinin | Serine Proteases | 1-10 µM |

| Leupeptin | Serine and Cysteine Proteases | 10-100 µM |

| PMSF | Serine Proteases (irreversible) | 0.1-1 mM |

| EDTA | Metalloproteases | 1-5 mM |

| E-64 | Cysteine Proteases | 10-100 µM |

Protocol for Inhibitor Profiling:

-

Pre-incubate the biological sample with each inhibitor for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the Boc-Gln-Ala-Arg-AMC substrate.

-

Measure the reaction velocity as described in section 3.1.

-

A significant reduction in activity in the presence of serine protease inhibitors (Aprotinin, Leupeptin, PMSF) but not with inhibitors of other protease classes strongly suggests that a serine protease is responsible for the observed activity.

Determining Kinetic Parameters: Km and kcat

For purified enzymes, determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provides a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Protocol for Kinetic Parameter Determination:

-

Perform the activity assay as described in section 3.1, but vary the final concentration of Boc-Gln-Ala-Arg-AMC over a wide range (e.g., 0.1 to 10 times the expected Km).

-

Measure the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[10]

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Table 2: Representative Kinetic Parameters for Boc-Gln-Ala-Arg-AMC with Target Proteases

| Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Trypsin | Value | Value | Value |

| TMPRSS2 | Value | Value | Value |

| Matriptase | Value | Value | Value |

| Prostasin | Value | Value | Value |

High-Throughput Screening (HTS) for Inhibitor Discovery

Boc-Gln-Ala-Arg-AMC is an excellent substrate for HTS campaigns aimed at discovering novel inhibitors of target serine proteases, such as TMPRSS2.

Workflow for High-Throughput Inhibitor Screening

Caption: High-throughput screening workflow for inhibitor discovery.

Detailed Protocol (adapted for 384-well format): [9]

-

Compound Plating: Using an acoustic dispenser, add 50-100 nL of test compounds (typically at 10 mM in DMSO) and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to a 384-well black plate.

-

Enzyme Addition: Add 12.5 µL of the target protease (e.g., TMPRSS2 at 2X final concentration) in assay buffer to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15-60 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 12.5 µL of 2X Boc-Gln-Ala-Arg-AMC in assay buffer to all wells to start the reaction. Final concentrations in a 25 µL reaction volume might be 1 µM TMPRSS2 and 10 µM substrate.[9]

-

Incubation: Incubate for 60 minutes at room temperature.[9]

-

Detection: Read the endpoint fluorescence using a plate reader (Ex: 340 nm, Em: 440 nm).[9]

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further validation.

Biological Context: Signaling Pathways of Target Proteases

Understanding the biological roles of the identified proteases is crucial for interpreting experimental results and for drug development.

TMPRSS2 in Viral Entry

TMPRSS2 is a key host factor for the entry of numerous respiratory viruses. In the case of SARS-CoV-2, it facilitates viral entry through the "surface fusion" pathway.

Signaling Pathway of TMPRSS2-Mediated SARS-CoV-2 Entry

Caption: TMPRSS2-mediated entry of SARS-CoV-2.

The process begins with the binding of the viral Spike (S) protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[3][11] This binding event brings the virus into proximity with TMPRSS2, which is also located on the cell surface. TMPRSS2 then cleaves the Spike protein at two sites, S1/S2 and S2', a process known as "priming".[3][4] This cleavage is essential as it exposes the fusion peptide of the Spike protein, which then mediates the fusion of the viral and host cell membranes, allowing the viral RNA to enter the cytoplasm and initiate replication.[3][11]

Matriptase in Cancer Signaling

Matriptase is frequently overexpressed in various cancers and contributes to tumor progression and metastasis. One of its key roles is the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.

Signaling Pathway of Matriptase-PAR-2 Activation

Caption: Matriptase-induced PAR-2 signaling cascade.

Unregulated matriptase activity leads to the cleavage of the N-terminal domain of PAR-2, which unmasks a tethered ligand that binds to and activates the receptor.[12][13] Activated PAR-2 then couples to the G protein Gαq, which in turn activates Phospholipase C (PLC).[13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[14] DAG activates Protein Kinase C (PKC), leading to the activation of downstream signaling cascades such as the MAPK pathway, while IP3 triggers the release of intracellular calcium.[13][14] These signaling events collectively promote cellular responses associated with cancer progression, including proliferation, invasion, and migration.[13]

Conclusion and Future Directions

Boc-Gln-Ala-Arg-AMC is a versatile and powerful tool for the identification and characterization of trypsin-like serine proteases. The experimental framework outlined in this guide provides a systematic approach, from initial activity screening to detailed kinetic analysis and high-throughput inhibitor discovery. By integrating robust biochemical assays with an understanding of the relevant biological pathways, researchers can effectively leverage this substrate to advance our knowledge of serine protease function in health and disease and to accelerate the development of novel therapeutic interventions.

References

-

TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target. (2025). Journal of Virology. [Link]

-

The TMPRSS2 non-protease domains regulating SARS-CoV-2 Spike in mediated virus entry. (2023). Nature Communications. [Link]

-

TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells. (2021). The EMBO Journal. [Link]

-

TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses. (2025). MDPI. [Link]

-

Matriptase activation of Gq drives epithelial disruption and inflammation via RSK and DUOX. (2021). eLife. [Link]

-

Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling. (2018). Blood. [Link]

-

Matriptase generates a tissue damage response via promoting Gq signalling, leading to RSK and DUOX activation. (2021). bioRxiv. [Link]

-

Downregulation of matriptase suppresses the PAR‑2/PLCγ2/PKC‑mediated invasion and migration abilities of MCF‑7 breast cancer cells. (2021). Oncology Reports. [Link]

-

An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. (2020). ACS Pharmacology & Translational Science. [Link]

-

Virtual Screening of Transmembrane Serine Protease Inhibitors. (2017). Methods in Molecular Biology. [Link]

-

The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. (2010). The Journal of Biological Chemistry. [Link]

-

Trypstatin as a Novel TMPRSS2 Inhibitor with Broad-Spectrum Efficacy Against Corona and Influenza Viruses. (2025). bioRxiv. [Link]

-